[4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate [4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate [4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate is a natural product found in Tagetes erecta with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17944319
InChI: InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-55,65-67H,13-38,49-50,56-58H2,1-12H3
SMILES:
Molecular Formula: C72H116O4
Molecular Weight: 1045.7 g/mol

[4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate

CAS No.:

Cat. No.: VC17944319

Molecular Formula: C72H116O4

Molecular Weight: 1045.7 g/mol

* For research use only. Not for human or veterinary use.

[4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate -

Specification

Molecular Formula C72H116O4
Molecular Weight 1045.7 g/mol
IUPAC Name [4-[18-(4-hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate
Standard InChI InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-55,65-67H,13-38,49-50,56-58H2,1-12H3
Standard InChI Key YHGJHDJZIOYZIR-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Structural Features

The systematic name of this compound reflects its structural complexity. According to IUPAC carotenoid nomenclature rules, the base structure derives from a conjugated polyene chain with cyclic end groups . The prefix "hexadecanoyloxy" indicates the presence of a palmitic acid ester (hexadecanoate) at the 4-position of a trimethylcyclohexenyl group. The nonaenyl side chain (18 carbons with nine double bonds) and additional methyl substitutions further define its stereochemistry .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC72H116O4
Molecular Weight1045.7 g/mol
IUPAC Name[4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate
Key Functional GroupsCyclohexenyl, polyene, ester

The cyclohexenyl groups at both termini adopt a β-type configuration, as evidenced by the 2,6,6-trimethyl substitution pattern . The central polyene chain contains nine conjugated double bonds, which likely contribute to its potential antioxidant properties, as seen in analogous carotenoids like lutein .

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis of this compound involves multi-step organic reactions, beginning with the preparation of the polyene backbone through iterative Wittig or Suzuki couplings. Esterification of the hydroxylated cyclohexenyl intermediate with hexadecanoyl chloride under basic conditions yields the final product. Catalysts such as palladium complexes are critical for ensuring regioselectivity during polyene formation .

Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for structural confirmation. The ¹H-NMR spectrum reveals characteristic signals for methyl groups (δ 1.0–1.3 ppm), olefinic protons (δ 5.1–5.8 ppm), and ester carbonyls (δ 170–175 ppm in ¹³C-NMR) . Matrix-Assisted Laser Desorption/Ionization (MALDI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry provides precise molecular weight validation .

Table 2: Key Spectral Signatures

TechniqueKey Observations
¹H-NMROlefinic protons (δ 5.1–5.8 ppm), methyl groups (δ 1.0–1.3 ppm)
¹³C-NMREster carbonyl (δ 173 ppm), polyene carbons (δ 120–140 ppm)
HRAPCI-MS[M + Na]⁺ ion at m/z 1045.7

Natural Occurrence and Biosynthetic Context

Distribution in Plants

The compound has been identified in select plant species, though its distribution remains poorly documented. Its structural similarity to lutein and β-carotene suggests a role in photoprotection or membrane stabilization . In Rhodococcus species, analogous carotenoid glucoside hexadecanoates exhibit antioxidative activity, hinting at potential ecological functions .

Biosynthetic Pathways

Biosynthesis likely parallels that of typical carotenoids, involving the mevalonate pathway for isoprenoid precursor synthesis. Cyclization enzymes (e.g., lycopene cyclase) generate the cyclohexenyl end groups, while acyltransferases mediate esterification with hexadecanoic acid .

Current Research and Future Directions

Structural Optimization

Recent efforts focus on modulating the polyene chain length and fatty acid moiety to enhance stability and bioactivity. Semi-synthetic derivatives incorporating unsaturated fatty acids (e.g., linoleate) are under exploration .

Technological Applications

In agriculture, carotenoid esters are investigated as natural antioxidants in feed additives. This compound’s structural complexity may offer advantages over simpler analogues in mitigating oxidative stress in crops .

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